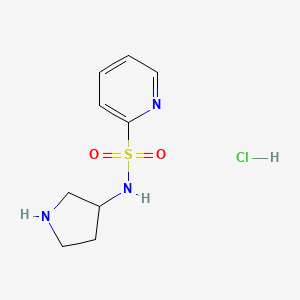

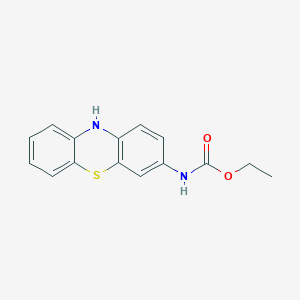

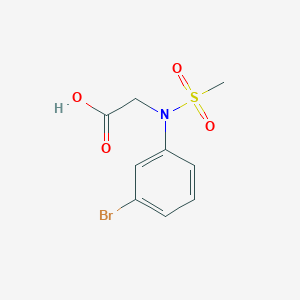

5-(4-(3-chlorophenyl)piperazine-1-carbonyl)-N-cyclopropylfuran-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a furan ring, a sulfonamide group, and a carbonyl group. The presence of these functional groups suggests that the compound could have a variety of chemical properties and potential uses .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, furan ring, and sulfonamide group would likely contribute to its three-dimensional structure .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the piperazine ring could potentially undergo reactions such as alkylation, acylation, or substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Sulfonamides in Clinical Applications and Research

Sulfonamides play a pivotal role in a wide array of clinical applications due to the primary sulfonamide moiety, a common denominator in many drugs like diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and cyclooxygenase 2 (COX2) inhibitors. Notably, novel drugs incorporating this group have demonstrated significant antitumor activity, indicating the continuous evolution of sulfonamides in therapeutic domains. The research has identified the need for innovative sulfonamides to serve as selective antiglaucoma drugs, antitumor agents, and diagnostic tools, highlighting the versatility of this structural motif in drug development (Carta, Scozzafava, & Supuran, 2012).

Diuretics with Carbonic Anhydrase Inhibitory Action

The intersection of diuretics and carbonic anhydrase inhibitory action underscores the multifaceted utility of sulfonamides. Clinically used diuretics, such as benzothiadiazines and high ceiling diuretics, contain primary sulfamoyl moieties that not only contribute to their diuretic effect but also exhibit potent activity against carbonic anhydrase isoforms involved in various pathologies like obesity and hypertension. This dual functionality suggests a broader therapeutic spectrum, possibly attributed to the polypharmacological effects of these compounds, offering invaluable insights for drug design (Carta & Supuran, 2013).

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives, featuring a six-membered nitrogen-containing heterocycle, are integral to the structural foundation of numerous drugs across various therapeutic categories, including antipsychotics, antidepressants, anticancer, and anti-inflammatory agents. The flexibility of the piperazine nucleus in medicinal chemistry is evidenced by its inclusion in drug molecules that exhibit a wide range of pharmacological activities. This adaptability, driven by modifications to the substitution pattern on the piperazine nucleus, emphasizes the significant potential of piperazine-based compounds in drug discovery (Rathi, Syed, Shin, & Patel, 2016).

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-cyclopropylfuran-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O4S/c19-13-2-1-3-15(12-13)21-8-10-22(11-9-21)18(23)16-6-7-17(26-16)27(24,25)20-14-4-5-14/h1-3,6-7,12,14,20H,4-5,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFMDCDIMWOVIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=C(O2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-cyclopropylfuran-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2777795.png)

![3-[(2-Methylphenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2777805.png)

![tert-Butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate](/img/structure/B2777808.png)